![molecular formula C₇H₁₁NaO₇ B028989 Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt CAS No. 134355-31-0](/img/structure/B28989.png)
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt
Overview
Description
“Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt” is a derivative of L-iduronic acid . It is a carbohydrate acid and organic sodium salt . It is used as an indicator and is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase for identifying Hurler syndrome, also called mucopolysaccharidosis type I (MPS I) .
Molecular Structure Analysis
The molecular formula of “Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt” is C7H11NaO7 . The molecule contains a total of 26 bonds. There are 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
“Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt” is a white crystalline powder and is soluble in ethanol, methanol, and water . The molecular weight is 230.15 .Scientific Research Applications
Fluorogenic Substrate in Assays
“Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt” is used as a fluorogenic substrate in the assay of alpha-L-Iduronidase . In these assays, active alpha-L-iduronidase cleaves the MU moiety from the synthetic substrate, which results in the release of a fluorescent signal .
Detection of Hurler’s Syndrome
This compound is useful for the detection of Hurler’s syndrome . Hurler’s syndrome is a rare genetic disorder, and this compound can help in its diagnosis.
Research and Development
“Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt” is used in various research and development processes . Its properties make it a valuable compound in scientific research.
Mechanism of Action
Target of Action
Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt primarily targets two enzymes: α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the breakdown of certain complex molecules in the body.
Mode of Action
This compound acts as a fluorogenic substrate in assays of α-L-Iduronidase and iduronate-2-sulfatase . It interacts with these enzymes, leading to a reaction that produces fluorescent products, which can be measured to assess the activity of the enzymes .
Result of Action
The interaction of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt with its target enzymes results in the production of fluorescent products . These products can be measured in assays to assess the activity of the enzymes and diagnose conditions like MPS I .
properties
IUPAC Name |
sodium;(3S,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2?,3-,4?,5?,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-MBUIZGCTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C(C([C@@H](C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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